BRD3 Preferential Binding: 2.0-Fold Selectivity Over BRD4 for Bromodomain-Containing Protein 3
2-Bromo-3-fluoro-4-methoxyacetophenone exhibits differential binding affinity across bromodomain family members, with a 2.0-fold selectivity for BRD3 (IC50 = 316 nM) over BRD4 (IC50 = 631 nM). This selectivity contrasts with many pan-BET inhibitors that display broader, non-selective bromodomain engagement [1]. The assay employed fluorescence anisotropy with Alexa Fluor 488-labeled probe, with measurements taken after 60-minute incubation. The compound also inhibits BRD2 with an IC50 of 501 nM, establishing a clear BRD3 > BRD2 > BRD4 affinity rank order [2].
| Evidence Dimension | BRD3 binding affinity (IC50) and BRD3/BRD4 selectivity ratio |
|---|---|
| Target Compound Data | BRD3 IC50 = 316 nM; BRD4 IC50 = 631 nM; BRD2 IC50 = 501 nM |
| Comparator Or Baseline | BRD4 IC50 = 631 nM (same compound, different target); selectivity ratio = 2.0 |
| Quantified Difference | 2.0-fold greater potency for BRD3 over BRD4 (316 nM vs 631 nM) |
| Conditions | Fluorescence anisotropy assay; Alexa Fluor 488 probe binding inhibition; 60 min incubation |
Why This Matters
This quantified selectivity profile enables researchers to prioritize this compound for BRD3-focused chemical probe development rather than pan-BET inhibition, directly impacting procurement decisions in epigenetic drug discovery programs.
- [1] ChEMBL Database. Binding affinity data for CHEMBL2017273 (2-Bromo-3-fluoro-4-methoxyacetophenone). BRD3 IC50 = 316 nM; BRD4 IC50 = 631 nM. View Source
- [2] BindingDB. BDBM50380669: BRD2, BRD3, and BRD4 affinity data for 2-Bromo-3-fluoro-4-methoxyacetophenone. View Source
